

# Application Notes: Analysis of WD6305-Induced Apoptosis by Flow Cytometry

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## Compound of Interest

Compound Name: WD6305

Cat. No.: B15135734

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## Introduction

**WD6305** is a potent and selective proteolysis-targeting chimera (PROTAC) that degrades the METTL3-METTL14 methyltransferase complex.<sup>[1]</sup> This complex is a promising therapeutic target in certain cancers, such as acute myeloid leukemia (AML).<sup>[1]</sup> **WD6305** has been shown to inhibit the proliferation of AML cells and induce apoptosis.<sup>[1][2]</sup> This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by **WD6305** treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## Principle of the Assay

This method utilizes the principles of flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.<sup>[3][4]</sup>

- **Annexin V:** In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.<sup>[4]</sup> Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.<sup>[4]</sup>
- **Propidium Iodide (PI):** PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.<sup>[4]</sup> It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.<sup>[3]</sup>

By using both Annexin V and PI, we can distinguish the following cell populations:

- Annexin V- / PI- : Live, healthy cells.
- Annexin V+ / PI- : Early apoptotic cells.
- Annexin V+ / PI+ : Late apoptotic or necrotic cells.
- Annexin V- / PI+ : Necrotic cells (due to membrane rupture without PS externalization).

## Data Presentation

Table 1: Quantitation of Apoptosis in AML Cells Treated with **WD6305**

Treatment Group	Concentration (nM)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)	0	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
WD6305	100	85.6 ± 3.5	8.9 ± 1.2	5.5 ± 0.9
WD6305	500	62.1 ± 4.2	25.4 ± 2.5	12.5 ± 1.8
WD6305	1000	35.8 ± 5.1	48.7 ± 3.9	15.5 ± 2.3
Staurosporine (Positive Control)	1000	15.3 ± 2.8	55.1 ± 4.7	29.6 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

## Experimental Protocols

### Materials and Reagents

- **WD6305** (MedChemExpress, HY-150803 or equivalent)
- AML cell line (e.g., MOLM-13, Mono-Mac-6)

- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS), Ca<sup>2+</sup> and Mg<sup>2+</sup> free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (or equivalent containing Annexin V, PI, and Binding Buffer)
- Flow cytometer
- Flow cytometry tubes
- Microcentrifuge

#### Protocol for Induction of Apoptosis with **WD6305**

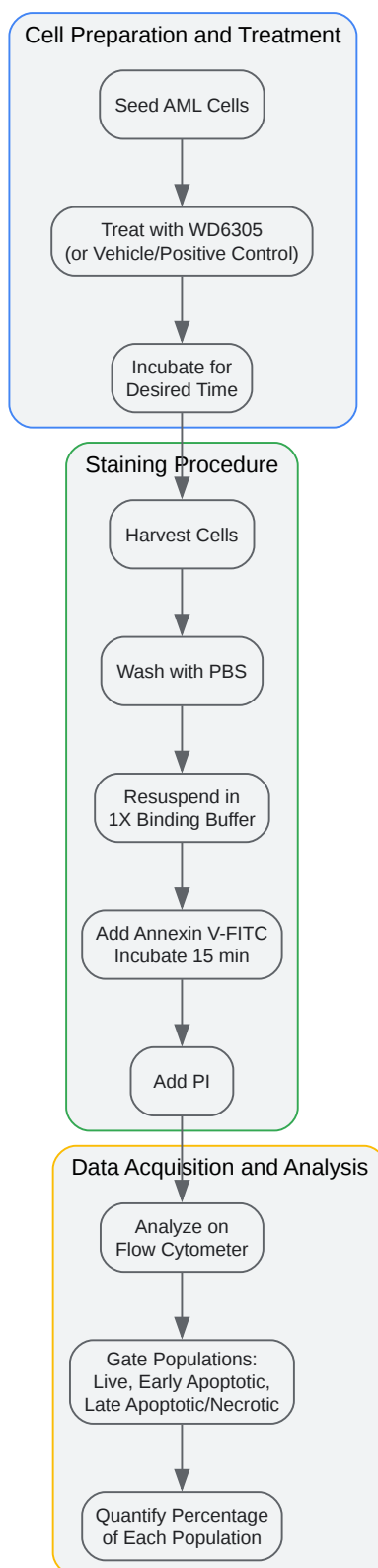
- Cell Seeding: Seed AML cells in a suitable culture vessel at a density that will allow for logarithmic growth during the treatment period. For example, seed  $1 \times 10^6$  cells in a T25 flask.[3]
- **WD6305** Treatment: Prepare a stock solution of **WD6305** in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
- Incubation: Treat the cells with the prepared **WD6305** solutions or vehicle control and incubate for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time and concentration should be determined empirically for the specific cell line and experimental conditions.
- Positive Control: In parallel, treat cells with a known apoptosis-inducing agent, such as staurosporine (1  $\mu$ M for 4 hours), to serve as a positive control.[5]

#### Protocol for Annexin V and PI Staining

- Cell Harvesting:
  - Suspension cells: Gently collect the cells into a centrifuge tube.

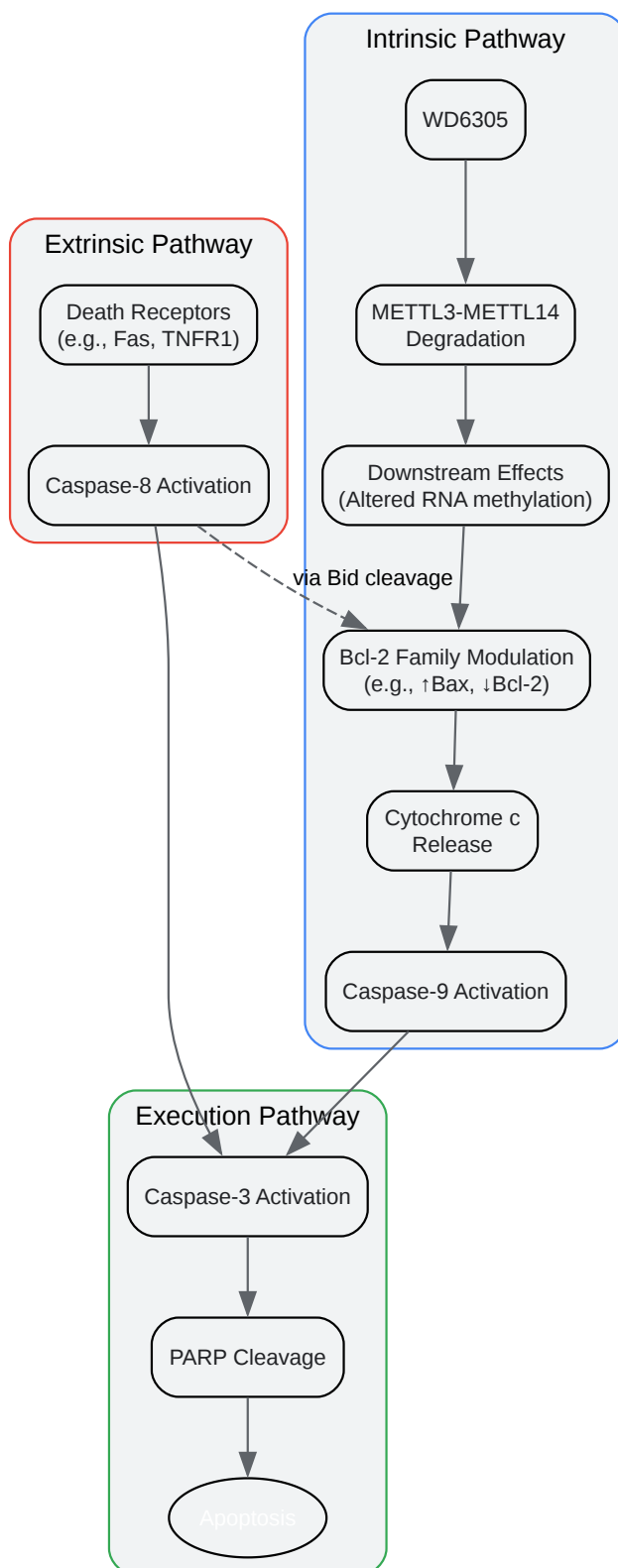
- Adherent cells: Collect the culture medium containing any floating cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
- Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.<sup>[6]</sup> Discard the supernatant and wash the cells twice with cold PBS.<sup>[3]</sup>
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension (containing  $1 \times 10^5$  cells) to a flow cytometry tube.<sup>[5]</sup>
  - Add 5  $\mu$ L of Annexin V-FITC to the cell suspension.
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.<sup>[5]</sup>
  - Add 5  $\mu$ L of Propidium Iodide (PI) staining solution.
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Be sure to set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.

## Visualizations



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Caption: Experimental workflow for analyzing **WD6305**-induced apoptosis.



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